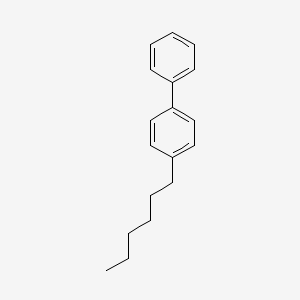

4-Hexylbiphenyl

説明

Historical Context and Evolution of Biphenyl (B1667301) Research

The journey into the chemistry of biphenyl derivatives began nearly 160 years ago. rsc.org Early synthesis trials for biphenyl scaffolds date back to 1855. nih.govrsc.org A significant milestone was the Wurtz–Fittig reaction, which evolved from the sodium-mediated coupling of alkyl halides reported by Wurtz and was later extended by Fittig in 1862 to include the coupling of aryl halides. nih.govrsc.org

Throughout the 20th century, a variety of other coupling reactions were developed, expanding the toolkit for synthesizing biphenyls and their derivatives. The Ullmann reaction, introduced in 1901, utilized copper catalysts for the coupling of aryl halides. nih.govrsc.org Later, the Bennett–Turner reaction in 1914 demonstrated the homodimerization of Grignard reagents like phenylmagnesium bromide. nih.govrsc.org The development of transition metal-catalyzed cross-coupling reactions, such as those by Kumada, Negishi, and the widely used Suzuki-Miyaura reaction, became highly effective methods for forming the crucial carbon-carbon bond in biphenyl structures. nih.govresearchgate.net

Initially, research into biphenyls led to the production of polychlorinated biphenyls (PCBs), which were widely used as dielectric fluids and coolants due to their stability. britannica.comtaylorandfrancis.comwikipedia.org However, due to their toxicity, their use has been heavily restricted. britannica.com The focus of biphenyl research has since shifted towards creating materials with valuable optical and electronic properties, such as those used in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). nih.govwikipedia.org

Table 1: Key Historical Developments in Biphenyl Synthesis

| Year | Reaction/Discovery | Description | Key Researchers |

|---|---|---|---|

| 1855 | First trials for C-C bond formation | Sodium-mediate coupling of two alkyl halides. | Wurtz |

| 1862 | Wurtz-Fittig Reaction | Extended to include coupling between an aryl anion and an aryl halide using various metals. nih.govrsc.org | Fittig |

| 1901 | Ullmann Reaction | Coupling of aryl halides in the presence of copper or nickel catalysts. nih.govrsc.org | Ullmann |

Significance of 4-Hexylbiphenyl within Biphenyl Chemistry

The significance of this compound and its derivatives, particularly cyanobiphenyls like 4-cyano-4'-hexylbiphenyl (6CB), lies predominantly in the field of materials science, specifically in liquid crystal technology. ontosight.ai These compounds are notable for their ability to form mesophases, which are intermediate states of matter between liquids and solid crystals.

The key properties of this compound that make it valuable include:

Liquid Crystalline Phases: It can form nematic and smectic phases under different temperature conditions. mrs-j.org This property is crucial for the operation of liquid crystal displays (LCDs), where the control of molecular orientation by an electric field allows for the modulation of light. ontosight.ai

Anisotropic Properties: The elongated, rod-like structure imparted by the biphenyl core and the hexyl chain leads to anisotropy, meaning its physical properties are directionally dependent. This is fundamental to its application in optical and electro-optical devices.

Thermal Stability: The compound exhibits a high degree of thermal stability, a necessary characteristic for materials used in electronic devices.

Due to these characteristics, this compound and related compounds have been studied extensively as components in liquid crystal mixtures used in a variety of technologies. researchgate.net Beyond displays, its electronic properties have also made it a compound of interest for research in other areas of organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Table 2: Properties and Applications of a Related Compound: 4-cyano-4'-hexylbiphenyl (6CB)

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₂₁N ontosight.ai |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Phase Transitions | Crystalline to Nematic at 14.5 °C; Nematic to Isotropic at 29 °C. mrs-j.org |

| Key Feature | It is a nematic liquid crystal, exhibiting properties of both liquids and crystals. ontosight.ai |

| Primary Applications | Manufacturing of Liquid Crystal Displays (LCDs), optical and electrical devices. ontosight.ai |

Scope and Objectives of Research on this compound

Current and future research on this compound and its analogues is driven by the continuous demand for advanced materials with tailored properties. The primary objectives of this research are multifaceted and span several scientific disciplines.

Key Research Objectives:

Enhancement of Liquid Crystal Properties: A major focus is on synthesizing modified versions of this compound to improve existing technologies. This includes developing materials with broader temperature ranges for liquid crystal phases, faster switching times, and higher stability for use in next-generation displays and smart windows. researchgate.net

Exploration in Organic Electronics: Researchers are investigating the potential of this compound and similar structures in organic semiconductors. The goal is to understand and optimize charge transport properties for applications in flexible displays, OFETs, and OLEDs.

Fundamental Materials Science: Studies aim to gain a deeper understanding of the structure-property relationships in these molecules. mrs-j.org This involves investigating how changes in the molecular structure, such as altering the length of the alkyl chain, affect the resulting physical properties like phase behavior and molecular ordering in thin films. mrs-j.orgresearchgate.net

Novel Applications: There is ongoing exploration into new and diverse applications for these liquid crystal materials beyond conventional displays. researchgate.net Potential areas include sensors, optical shutters, supercapacitors, and switchable birefringent phase shifters for phase array optics. researchgate.net Research has also examined the use of biphenyl and alkylbiphenyl distributions for assessing the thermal maturity of source rocks in geology. researchgate.net

The overarching goal is to leverage the unique molecular architecture of this compound to design and create novel functional materials that can address current and future technological challenges.

Structure

3D Structure

特性

IUPAC Name |

1-hexyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPVQXPWEVJKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208348 | |

| Record name | 4-Hexylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-31-6 | |

| Record name | 4-Hexyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hexylbiphenyl and Its Derivatives

Modern Synthetic Routes to 4-Hexylbiphenyl

The construction of the biphenyl (B1667301) backbone is the cornerstone of synthesizing this compound. Modern organic synthesis has largely moved away from harsher, classical methods towards more elegant and efficient catalytic routes.

Palladium-catalyzed cross-coupling reactions are the predominant methods for synthesizing unsymmetrical biaryls like this compound. orgsyn.org These reactions offer high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.org Two of the most prominent methods are the Suzuki-Miyaura coupling and the Negishi coupling. lookchem.comwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. wikipedia.org To synthesize this compound, this would typically involve the reaction of a (4-hexylphenyl)boronic acid with a halobenzene or, more commonly, a phenylboronic acid with a 1-halo-4-hexylbenzene. The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate or sodium hydroxide, to facilitate the transmetalation step. orgsyn.orgwikipedia.org

The Negishi coupling provides an alternative powerful route, coupling an organozinc compound with an organohalide, also catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method is known for its high reactivity and tolerance of a broad range of functional groups. orgsyn.org The synthesis could involve reacting a (4-hexylphenyl)zinc halide with a halobenzene. Organozinc reagents are generally more reactive than their organoboron counterparts.

The choice of catalyst and ligands is crucial for the success of these reactions. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern systems often use more advanced catalysts. These can include palladium acetate (B1210297) (Pd(OAc)₂) in combination with specialized phosphine (B1218219) ligands like XPhos or RuPhos, which can improve reaction efficiency and substrate scope. orgsyn.org Third-generation Buchwald palladium precatalysts are designed to quickly and cleanly generate the active LPd(0) catalyst, further enhancing reaction reliability.

| Reaction Type | Typical Reactants | Catalyst/Ligand System | Base | Common Solvents |

| Suzuki Coupling | 4-Hexylphenylboronic acid + Bromobenzene | Pd(OAc)₂ / Phosphine Ligand | K₂CO₃, NaOH | Toluene, THF, Dioxane, Water wikipedia.org |

| Negishi Coupling | 4-Hexylphenylzinc chloride + Bromobenzene | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Not required | THF, DMF |

This table presents generalized conditions for the catalytic synthesis of the this compound core structure.

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to biphenyl synthesis. yale.edu The catalytic nature of Suzuki and Negishi couplings aligns well with these principles, particularly the use of catalysts over stoichiometric reagents (Principle 9), which minimizes waste. yale.edu

Key green chemistry considerations in these syntheses include:

Atom Economy : Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product. acs.org Cross-coupling reactions generally have a better atom economy than classical methods that may involve protecting groups or generate large amounts of inorganic salts as byproducts.

Safer Solvents : Efforts are made to replace traditional volatile organic solvents with greener alternatives. Suzuki reactions are particularly notable for their ability to be performed in aqueous or biphasic aqueous-organic solvent systems, reducing the reliance on anhydrous, and often more hazardous, organic solvents. wikipedia.org The use of acetone (B3395972) and water is a documented greener solvent system for some Suzuki couplings. orgsyn.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of highly active catalysts allows many cross-coupling reactions to proceed under milder conditions. organic-chemistry.org Microwave-assisted heating has also been explored as a way to dramatically reduce reaction times and energy input compared to conventional refluxing. scielo.org.mx

Waste Prevention : The high efficiency and selectivity of catalytic methods reduce the formation of byproducts, thereby preventing waste rather than treating it after it has been created. acs.org

Catalytic Approaches in this compound Synthesis

Synthesis of Functionalized this compound Derivatives

Many applications, especially in liquid crystals, require this compound derivatives with additional functional groups on the biphenyl core. researchgate.net The synthetic strategies are often designed to introduce these groups either before or after the formation of the biphenyl structure.

Introducing functional groups like cyano (-CN), nitro (-NO₂), or halo (-Br, -I) is a common strategy to tune the electronic and physical properties of the molecule.

Pre-functionalization : A common approach is to start with a functionalized precursor. For example, to synthesize 4-cyano-4'-hexylbiphenyl, a widely used liquid crystal component, a Suzuki coupling can be performed between 4-bromobenzonitrile (B114466) and (4-hexylphenyl)boronic acid. mdpi.com

Post-functionalization : Alternatively, the this compound core can be synthesized first and then functionalized. Standard electrophilic aromatic substitution reactions like nitration or halogenation can be used, although this may lead to issues with regioselectivity (i.e., the position of the new substituent).

Conversion of Functional Groups : A powerful strategy involves introducing one functional group that can be readily converted into another. For instance, a cyano group can be hydrolyzed under basic conditions to a carboxylic acid group, as demonstrated in the synthesis of 4-n-hexyl-biphenyl-4'-carboxylic acid from 4-n-hexyl-4'-cyanobiphenyl. prepchem.com

The creation of more complex derivatives often requires a multi-step synthesis, which is a carefully planned sequence of reactions to build the target molecule. pearson.comvapourtec.comlibretexts.org

A representative multi-step synthesis could be the preparation of a biphenyl-based ligand used in catalysis. rsc.org A hypothetical pathway might start with the synthesis of 4-bromo-4'-hexylbiphenyl via a Suzuki coupling. lookchem.com This bromo-functionalized derivative then serves as a handle for a second coupling reaction. For example, another Suzuki or a Stille coupling could be used to attach a third aromatic or heterocyclic ring, leading to a more complex terphenyl or related structure. orgsyn.org

An example of a multi-step process:

Step 1: Core Synthesis : React 1,4-dibromobenzene (B42075) with one equivalent of hexylmagnesium bromide (a Grignard reagent) followed by a Negishi or Kumada coupling to form 4-bromo-4'-hexylbiphenyl.

Step 2: Boronic Ester Formation : Convert the 4-bromo-4'-hexylbiphenyl into its corresponding boronic acid or boronic ester derivative.

Step 3: Final Coupling : React the boronic ester from Step 2 with a different functionalized aryl halide in a second Suzuki coupling to build a more complex, asymmetric molecule.

This sequential approach allows for the controlled and regioselective construction of complex molecular architectures based on the this compound scaffold. vapourtec.com

Strategies for Introducing Specific Substituents

Purification and Characterization of Synthetic Products

After synthesis, isolating the desired product in a pure form and confirming its chemical structure are critical steps.

Purification Techniques:

Column Chromatography : This is one of the most common methods for purifying organic compounds. mdpi.com The crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to separate the components based on their differing polarities. mdpi.com

Recrystallization : This technique is used to purify solid products. The crude material is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent. prepchem.com Glacial acetic acid has been used for the recrystallization of 4-n-hexyl-biphenyl-4'-carboxylic acid. prepchem.com

Extraction : Liquid-liquid extraction is used during the work-up of a reaction to separate the product from unreacted starting materials, catalysts, and inorganic salts. orgsyn.org The product is extracted into an organic solvent, which is then washed and dried.

Characterization Methods: The identity and purity of this compound and its derivatives are confirmed using a combination of spectroscopic techniques.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) and their connectivity. mdpi.commdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) gives a very precise molecular weight, allowing for the determination of the elemental formula. mdpi.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies (e.g., C=O, C-N, O-H bonds). mdpi.com |

| Melting Point Analysis | A sharp melting point range is a good indicator of the purity of a crystalline solid. prepchem.com |

Advanced Chromatographic Techniques for Purity Assessment

The synthesis of this compound and its derivatives, particularly for applications in fields like liquid crystals and organic electronics, demands exceptionally high purity. Advanced chromatographic techniques are indispensable for verifying the purity of the final products and intermediates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose, offering high resolution and sensitivity for detecting trace impurities. mdpi.comelgalabwater.com

High-Performance Liquid Chromatography (HPLC)

HPLC, especially in the reverse-phase mode, is a powerful tool for the analysis of non-volatile biphenyl compounds. scielo.br The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. americanpeptidesociety.orgshimadzu.com For biphenyls, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. scielo.brshimadzu.com By programming a gradient elution, where the proportion of the organic solvent is increased over time, a wide range of compounds with varying polarities can be effectively separated. shimadzu.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance at specific wavelengths. scielo.brnih.gov For biphenyl compounds, the detection wavelength is often set around 254 nm due to the strong UV absorbance of the aromatic rings. scielo.br The purity of a peak can be assessed by comparing spectra across the peak profile; spectral inconsistencies may indicate the presence of a co-eluting impurity. sepscience.com For more definitive identification of impurities, HPLC can be coupled with Mass Spectrometry (LC-MS), providing mass information for each separated component. sepscience.com

Gas Chromatography (GC)

For volatile compounds, Gas Chromatography (GC) is a highly effective method for purity assessment. elgalabwater.comscirp.org The sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. scirp.org The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. scirp.org Columns with a nonpolar or medium-polarity stationary phase are often suitable for separating biphenyl derivatives and related impurities. scirp.org A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. For structural confirmation of separated impurities, GC is frequently coupled with a Mass Spectrometer (GC-MS). elgalabwater.com

The table below summarizes typical parameters for the chromatographic analysis of biphenyl-type compounds.

| Technique | Parameter | Typical Conditions | Purpose |

|---|---|---|---|

| HPLC | Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br | Separates based on hydrophobicity. americanpeptidesociety.org |

| Mobile Phase | Acetonitrile / Water gradient scielo.brshimadzu.com | Elutes compounds with varying polarities. | |

| Flow Rate | 1.0 mL/min scielo.br | Ensures optimal separation and peak shape. | |

| Detection | Diode Array Detector (DAD) at 254 nm scielo.br | Quantifies aromatic compounds and checks for peak purity. sepscience.com | |

| Temperature | Ambient or controlled (e.g., 30-40 °C) google.com | Improves reproducibility of retention times. | |

| GC | Column | DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm) scirp.org | Separates volatile organic compounds. |

| Carrier Gas | Nitrogen or Helium (high purity) scirp.org | Transports sample through the column. | |

| Flow Rate | ~1.2 mL/min scirp.org | Maintains consistent separation conditions. | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) elgalabwater.com | Provides high sensitivity (FID) or structural information (MS). | |

| Temperature Program | Initial hold, then ramped (e.g., 40°C hold, ramp to 225°C) scirp.org | Separates compounds with different boiling points. |

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates

The confirmation of molecular structures of synthetic intermediates leading to this compound is crucial for ensuring the correct reaction pathway has been followed. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive characterization of these molecules. scribd.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. numberanalytics.comjeolusa.com Both ¹H and ¹³C NMR experiments are used to map the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For an intermediate of this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the biphenyl core and the aliphatic protons of the hexyl chain (methyl, methylene (B1212753) groups). rsc.org The integration of these signals confirms the ratio of protons, while the splitting patterns (e.g., triplets, quintets) reveal the connectivity of adjacent carbons in the alkyl chain. rsc.org

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum for a this compound intermediate would display signals in the aromatic region (typically 120-150 ppm) corresponding to the biphenyl carbons and signals in the aliphatic region (< 40 ppm) for the hexyl chain carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. uc.edu For intermediates in the synthesis of this compound, IR spectroscopy can confirm:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. uc.edu

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). rsc.orguc.edu

Aromatic C=C stretching: Characterized by absorptions in the 1475-1600 cm⁻¹ region. uc.edu

Other functional groups: If the synthesis involves intermediates with other groups (e.g., a carbonyl group in a carboxylic acid intermediate or a cyano group in a nitrile derivative), IR provides definitive evidence with strong, characteristic absorptions (e.g., C=O stretch around 1700 cm⁻¹, C≡N stretch around 2240 cm⁻¹). rsc.orguc.edu

Mass Spectrometry (MS)

The tables below provide representative spectroscopic data for compounds structurally related to this compound.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | 7.19 - 7.70 | Multiplet (m) | Ar-H |

| Benzylic Protons | ~2.60 | Triplet (t) | Ar-CH₂- |

| Alkyl Chain Protons | 1.21 - 1.61 | Multiplet (m) | -(CH₂)₄- |

| Terminal Methyl Protons | ~0.83 | Triplet (t) | -CH₃ |

| Functional Group | Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1475 | Ring Stretching |

| Nitrile C≡N (if present) | 2260 - 2240 | Stretching |

| Ester C=O (if present) | 1750 - 1730 | Stretching |

Computational Chemistry and Theoretical Studies of 4 Hexylbiphenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that drive the behavior of 4-Hexylbiphenyl. These methods provide detailed information about the molecule's electronic distribution, polarizability, and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a workhorse for studying the electronic structure of mesogenic molecules, including this compound and its analogs. DFT calculations have been employed to optimize the molecular geometry and to compute a range of electronic properties. For instance, studies on the 4-cyano-4'-n-alkylbiphenyl (nCB) series, which includes 6CB, have utilized DFT methods like B3LYP with basis sets such as 6-31G(d,p) to investigate molecular geometry, electrostatic potential, and thermodynamic properties like total energy, dipole moment, and entropy. researchgate.net

A key application of DFT in the study of liquid crystals is the calculation of electro-optical parameters. For the related 4-n-alkoxy-4′-cyanobiphenyl (nOCB) series, DFT has been used to determine the dipole moment, mean polarizability, and anisotropy in polarizability. researchgate.net These parameters are crucial for understanding the response of the liquid crystal to external electric fields. Combined DFT and molecular dynamics studies on 4-cyano-4-hexylbiphenyl (6CB) have successfully predicted its optical properties. tandfonline.com In such studies, DFT is used to calculate the polarizability and its anisotropy, which are then used in conjunction with order parameters derived from molecular dynamics to determine refractive indices and birefringence. tandfonline.com Various functionals and basis sets, such as B3LYP, LC-BLYP, and CAM-B3LYP with basis sets like 6-31+G(d,p), have been tested to accurately capture these properties. tandfonline.comresearchgate.net

The table below summarizes representative electronic properties of a related cyanobiphenyl compound calculated using DFT, illustrating the type of data obtained from these studies.

| Property | Calculated Value | Method | Reference |

| Total Energy | Varies | B3LYP/6-31G(d,p) | researchgate.net |

| Dipole Moment | Varies | B3LYP/6-31G(d,p) | researchgate.net |

| HOMO Energy | Varies | B3LYP/6-31G(d,p) | researchgate.net |

| LUMO Energy | Varies | B3LYP/6-31G(d,p) | researchgate.net |

Note: Specific values for this compound require dedicated calculations, but the listed properties for a related cyanobiphenyl compound demonstrate the outputs of DFT studies.

Ab-initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for investigating electronic properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) are also used for geometry optimization and property calculation of molecules in the nCB series. researchgate.net Often, results from HF and DFT are compared to provide a more comprehensive understanding. researchgate.net

Advanced ab-initio methods can be used to study electron-electron correlation effects, which can be important for accurately describing the electronic structure of complex molecules. arxiv.org For materials like this compound, these methods can refine the understanding of properties such as ionization potential and electron affinity, which are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.nethightechjournal.org

Density Functional Theory (DFT) Studies on this compound

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational studies on liquid crystals, providing a dynamic picture of molecular organization and phase behavior.

Both all-atom (AA) and coarse-grained (CG) molecular dynamics simulations have been extensively applied to the 4-cyano-4'-n-alkylbiphenyl (nCB) series, including 6CB. researchgate.netarxiv.org AA simulations, where every atom is explicitly represented, offer high-fidelity models of molecular interactions. acs.org These simulations have been used to study the molecular organization, orientational and positional order parameters, and dynamic properties of these systems. researchgate.net Reoptimized force fields are sometimes developed to accurately reproduce experimental data like bulk density. acs.org

Coarse-grained (CG) models, which group several atoms into a single interaction site, allow for simulations of larger systems over longer timescales. acs.org This is particularly useful for studying collective phenomena like phase transitions. researchgate.net The development of a reliable CG model involves parametrizing bonded and non-bonded interactions to reproduce properties from either experimental data or underlying atomistic simulations. acs.org For instance, different CG models (e.g., 5P, 6P, 7P models for 5CB) have been constructed and tested to find the optimal representation for studying phase behavior. acs.org

Simulating the nematic-isotropic (N-I) phase transition is a key objective of MD studies on liquid crystals. The N-I transition in nCB systems, including 6CB, is a first-order phase transition, which presents challenges for standard simulation techniques due to the energy barrier between the two phases. researchgate.netnih.gov

To overcome this, specialized simulation techniques like the generalized replica exchange method (gREM) have been employed. researchgate.netnih.gov The gREM enhances sampling near the transition temperature, allowing for the accurate determination of the transition temperature (T_NI) and the observation of bimodal distributions of the order parameter, which is characteristic of a first-order transition. nih.gov MD simulations have successfully captured the odd-even effect in the T_NI of the nCB series. aip.org For 6CB, the simulated T_NI is around 300.0 K. aip.org

These simulations also allow for the study of how impurities, such as water or hexane (B92381), affect the N-I transition. arxiv.orgresearchgate.net Atomistic simulations have shown that miscible impurities like hexane can induce a nematic-to-isotropic transition, while immiscible impurities like water have a much weaker effect on the liquid crystalline order. arxiv.org

The table below shows simulated nematic-isotropic transition temperatures for several nCB compounds.

| Compound | Simulated T_NI (K) | Simulation Method | Reference |

| 5CB | 308.7 | gREM | aip.org |

| 6CB | 300.0 | gREM | aip.org |

| 7CB | 324.3 | gREM | aip.org |

| 8CB | 318.9 | gREM | aip.org |

Atomistic and Coarse-Grained Molecular Dynamics of this compound Systems

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the structural or physicochemical properties of compounds with their biological activity or, in this context, their physical properties. ijpsr.comscienceforecastoa.com While traditionally used in drug design, the principles of SAR can be applied to understand how molecular structure influences the properties of liquid crystals. nih.govspu.edu.sy

For liquid crystals like this compound, computational methods can establish relationships between molecular descriptors and properties like the nematic-isotropic transition temperature. By systematically varying molecular features, such as the length of the alkyl chain in the nCB series, and calculating corresponding properties (e.g., molecular shape, polarizability, dipole moment) through DFT and MD simulations, a QSAR model can be developed. researchgate.net

For example, conformational analysis, often performed as part of MD simulations or through dedicated conformer search methods, is crucial. whiterose.ac.ukmun.ca The distribution of molecular shapes, such as the bend angle in flexible molecules, can be correlated with phase behavior. whiterose.ac.uk This allows for the identification of key structural features that determine the stability and characteristics of the nematic phase. While a direct, comprehensive QSAR study solely on this compound is not prominently detailed in the search results, the foundational work of correlating structure (like alkyl chain length) with properties (like T_NI) in the nCB series represents a form of SAR analysis. aip.org

Analysis of Molecular Interactions and Their Influence on Material Behavior

The material behavior of this compound in its liquid or solid state is dictated by the nature and strength of its intermolecular interactions. As a non-polar molecule, its interactions are dominated by van der Waals forces, specifically London dispersion forces, which arise from temporary fluctuations in electron density.

Molecular Interactions: Computational methods like MD simulations are the primary tools for analyzing these weak interactions. By simulating a system of many this compound molecules, one can calculate the radial distribution functions, which reveal the probable distances between molecules and provide insight into the liquid's structure. The simulations would also elucidate the nature of the packing, which is influenced by the shape of the molecule—the rigid biphenyl (B1667301) core and the flexible hexyl chain. Some studies on general alkylbiphenyls have shown that it is possible to correlate two-dimensional molecular descriptors with three-dimensional properties like the dihedral angle between the phenyl rings, which influences molecular packing. nih.gov

Influence on Material Behavior: The strength of these dispersion forces directly impacts the material's physical properties. For example, the boiling point and viscosity of liquid this compound are direct consequences of the cumulative strength of these intermolecular attractions. MD simulations can, in principle, be used to compute such properties. The flexibility of the hexyl chain also plays a significant role, affecting how the molecules can pack and entangle, which in turn influences the density and viscoelastic properties of the material. However, detailed computational analyses quantifying these interactions and their precise influence on the material properties of this compound are not currently available in the literature.

A data table summarizing the interaction energies and their impact is therefore not possible.

Advanced Spectroscopic Analysis and Characterization of 4 Hexylbiphenyl

High-Resolution NMR Spectroscopy for Molecular Structure

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the precise determination of molecular structure. rsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the 4-Hexylbiphenyl molecule.

In ¹H NMR spectroscopy, the signals corresponding to the protons of the biphenyl (B1667301) core typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the two phenyl rings are distinct and exhibit complex splitting patterns due to coupling with adjacent protons. The protons of the hexyl chain appear in the aliphatic region (δ 0.8-2.7 ppm). The terminal methyl group (CH₃) typically shows a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the phenyl ring and along the chain appear as multiplets.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the biphenyl rings resonate in the downfield region (δ 120-150 ppm), with quaternary carbons appearing at lower field strengths. The carbons of the hexyl chain are observed in the upfield region (δ 14-40 ppm). Specific chemical shifts can be assigned to each carbon atom, confirming the connectivity and substitution pattern of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful means to probe the functional groups and intermolecular interactions within this compound. edinst.comrsc.org These complementary methods are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.com

The IR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the hexyl group appear between 3000 and 2800 cm⁻¹. Vibrations corresponding to C=C stretching within the aromatic rings are found in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic and provide information about the substitution pattern of the phenyl rings.

The Raman spectrum provides complementary information. Strong Raman signals are often observed for the symmetric vibrations of the biphenyl backbone. For instance, a strong peak around 1276 cm⁻¹ can be characteristic of the biphenyl structure. researchgate.net The C-H stretching vibrations are also prominent in the Raman spectrum. americanpharmaceuticalreview.com Analysis of the vibrational spectra can reveal details about molecular conformation and packing in different phases.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within the this compound molecule. asdlib.org The biphenyl moiety is the primary chromophore, responsible for the absorption and emission of light in the ultraviolet region.

The UV-Vis absorption spectrum of this compound in solution typically exhibits a strong absorption band corresponding to the π → π* electronic transition of the biphenyl system. The position of the absorption maximum (λ_max) is influenced by the solvent polarity. Computational studies on similar molecules like 4'-n-alkyl-4-cyanobiphenyls (nCBs) have been used to simulate and understand these electronic transitions. researchgate.net

Fluorescence spectroscopy provides insights into the excited state properties. Upon excitation at an appropriate wavelength, this compound emits fluorescence. The fluorescence spectrum can be influenced by molecular aggregation and the formation of excimers, which are excited-state dimers.

Temperature-Dependent Fluorescence Emission Studies

Temperature-dependent fluorescence studies can reveal information about phase transitions and molecular dynamics. x-mol.netresearchgate.net For related liquid crystalline compounds like 4-cyano-4'-hexylbiphenyl (6CB), significant changes in fluorescence intensity and wavelength are observed during phase transitions, such as from the crystalline to the nematic phase and from the nematic to the isotropic liquid phase. researchgate.net These changes are often attributed to variations in molecular conformation and the formation or disruption of excimers in different phases. researchgate.net Although specific data for this compound is not as prevalent, similar temperature-dependent behavior would be expected, providing a valuable tool for studying its mesophase behavior. The intensity ratio of different emission bands can also be utilized for temperature sensing applications. osti.gov

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. acdlabs.com In a typical electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₈H₂₂), which is 238.38 g/mol .

The fragmentation of the molecular ion provides valuable structural information. orgchemboulder.com A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, which involves the breaking of the bond between the aromatic ring and the alkyl chain. For this compound, this would lead to the formation of a stable biphenylmethyl cation or related fragments. The loss of the hexyl group as a neutral radical would result in a significant peak corresponding to the biphenyl cation (m/z 154). Other fragment ions can arise from the cleavage of the hexyl chain at different positions, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edu The analysis of these fragmentation patterns allows for the confirmation of both the biphenyl core and the hexyl substituent. msu.eduresearchgate.net

X-ray Diffraction and Crystallography of this compound and its Mesophases

X-ray diffraction (XRD) and crystallography are indispensable for determining the three-dimensional arrangement of molecules in the solid state and for characterizing the structure of liquid crystalline mesophases. researchgate.net Single-crystal X-ray diffraction can provide precise atomic coordinates, bond lengths, and bond angles, offering a definitive picture of the molecular conformation in the crystalline state.

For liquid crystalline materials like this compound, XRD is crucial for identifying and characterizing the different mesophases (e.g., nematic, smectic). mdpi.comscilit.com In the nematic phase, XRD patterns typically show diffuse scattering, indicating short-range orientational order but no long-range positional order. In contrast, smectic phases exhibit one or more sharp reflections at small angles, corresponding to the layered arrangement of the molecules. mdpi.com The position of these reflections can be used to determine the layer spacing. The study of related compounds shows that the molecular packing and layer structure are key to understanding the mesophase behavior. tandfonline.com The use of lipidic mesophases has also emerged as a promising method for crystallizing membrane proteins for structural determination. nih.gov By analyzing the XRD patterns at different temperatures, the phase transition temperatures and the structural characteristics of each phase can be determined.

Advanced Materials Applications and Research of 4 Hexylbiphenyl

4-Hexylbiphenyl in Liquid Crystal Technology

This compound, often referred to in scientific literature as 4-Cyano-4'-hexylbiphenyl or 6CB, is a foundational material in liquid crystal (LC) technology. ontosight.aifishersci.no Its ability to form nematic and smectic phases under different temperature conditions makes it a vital component in the formulation of liquid crystal mixtures for various electro-optical devices. ontosight.aiaip.org

As a nematic liquid crystal, this compound (6CB) serves as a common host material for creating complex mixtures with tailored properties. researchgate.net Researchers often combine 6CB with other cyanobiphenyl homologs, such as 4'-Octyl-4-biphenylcarbonitrile (8CB), to create binary systems with specific phase behaviors, including the formation of smectic A phases or the stabilization of novel phases like the twist-bend nematic (NTB) phase. mdpi.com

Furthermore, by introducing a small amount of a chiral compound (a chiral dopant) into the achiral nematic phase of 6CB, a chiral nematic liquid crystal, also known as a cholesteric liquid crystal (CLC), can be induced. whiterose.ac.ukmdpi.com This process results in a helical superstructure within the liquid crystal. mdpi.comgoogle.com The ability of a chiral dopant to induce this helical twist is quantified by its helical twisting power (HTP). google.com The resulting cholesteric phase exhibits selective reflection of light, a property exploited in applications like low-cost LC thermometers and reflective displays. whiterose.ac.uk The miscibility and interaction between the chiral dopant and the nematic host, like 6CB, are critical for achieving a stable and controllable helical pitch. mdpi.com

The performance of liquid crystal devices is fundamentally dependent on the electro-optical properties of the LC material. This compound and its mixtures are used in a variety of thermo- and electro-optical devices, including optical shutters, smart windows, and phase shifters. Key properties include dielectric anisotropy, birefringence, and switching time.

There is extensive research into composites formed by dispersing nanoparticles into a this compound (6CB) liquid crystal host to create materials with enhanced or novel functionalities. google.com Doping LCs with nanoparticles can significantly influence their magnetic, magneto-optical, dielectric, and electro-optical properties. researchgate.net

A prominent area of study involves doping 6CB with magnetic nanoparticles, such as magnetite (Fe₃O₄), to create ferronematics. researchgate.netresearchgate.net These composites exhibit increased sensitivity to external magnetic fields. researchgate.net Research has shown that the addition of Fe₃O₄ nanoparticles can lower the threshold magnetic field required for the Fréedericksz transition—a fundamental reorientation effect used in displays. researchgate.net The magnitude of this effect depends on the size and concentration of the nanoparticles. researchgate.net For instance, increasing the volume concentration of Fe₃O₄ nanoparticles generally leads to a more pronounced lowering of the threshold magnetic field. researchgate.net These interactions are driven by a coupling between the magnetic moments of the nanoparticles and the director of the liquid crystal molecules. researchgate.net

| Nanoparticle (Fe₃O₄) | Concentration (vol.) | Property Investigated | Observation |

| Spherical Fe₃O₄ | 10⁻⁴ to 10⁻³ | Threshold Magnetic Field | The threshold magnetic field decreases with an increase in nanoparticle concentration. researchgate.net |

| Spherical Fe₃O₄ (5-20 nm) | 10⁻⁴ to 10⁻³ | Isotropic-Nematic Phase Transition | The phase transition temperature is observed to decrease depending on nanoparticle size and concentration. |

| Spherical Fe₃O₄ | 1% and 10% wt. | Dielectric Anisotropy | A significant increase in dielectric anisotropy was observed upon doping. researchgate.net |

| Magnetoferritin | Low | Magnetic Field Response | The response of 6CB to an external magnetic field was increased upon addition of nanoparticles. researchgate.net |

This table presents a summary of findings on the effects of doping this compound (6CB) with Fe₃O₄ nanoparticles.

Electro-optical Properties and Device Performance

This compound in Organic Electronics

The electronic properties of this compound have made it a compound of interest in the broader field of organic electronics. ontosight.ai While its primary application remains in liquid crystal displays, research has explored its potential role in other organic electronic devices. ontosight.ai

In the architecture of Organic Light-Emitting Diodes (OLEDs), materials with a biphenyl (B1667301) core are frequently used, particularly in host and charge-transporting layers. ossila.comwvu.edunoctiluca.eu The biphenyl unit provides good thermal and morphological stability. noctiluca.eu Host materials are crucial as they form a matrix for the light-emitting dopants, facilitating efficient energy transfer. noctiluca.eu Similarly, hole transport layers (HTLs) and electron transport layers (ETLs) require materials with appropriate energy levels (HOMO/LUMO) and charge carrier mobility to ensure balanced charge injection and transport, which is critical for device efficiency and lifetime. wvu.edujsts.org

While complex derivatives containing biphenyl or carbazole-biphenyl structures are common in high-performance OLEDs, the direct application of this compound itself as a primary component is not widespread in state-of-the-art commercial devices. wvu.edunih.gov Its role is more foundational, with its electronic properties and liquid crystalline nature being subjects of academic study to understand fundamental charge transport and delocalization phenomena in organic materials, which is relevant for organic electronics, including organic solar cells. ontosight.airesearchgate.net

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics. nih.gov The performance of an OFET is highly dependent on the organic semiconductor used in its active channel. Liquid crystalline materials, including cyanobiphenyls like this compound's sister molecule 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), have been investigated for use in OFETs, often in sensor applications. researchgate.net For instance, liquid crystal-on-OFET (LC-on-OFET) devices have been fabricated where the liquid crystal layer is mounted on the transistor channel, allowing the device to sensitively respond to external stimuli. researchgate.net

The self-organizing properties of liquid crystalline semiconductors can be beneficial for forming uniform, highly ordered thin films, which is advantageous for charge transport. nih.gov However, similar to its role in OLEDs, this compound itself is not typically used as the primary high-mobility semiconductor in high-performance OFETs. ontosight.ai Research in this area often focuses on larger π-conjugated molecules or polymers designed specifically for high charge carrier mobility. nih.govtcichemicals.com The study of this compound in the context of OFETs contributes to the fundamental understanding of how molecular ordering and liquid crystallinity can influence electronic device characteristics. researchgate.netdntb.gov.ua

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

Supramolecular Chemistry and Self-Assembly of this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netwikipedia.org Within this field, molecular self-assembly—the spontaneous organization of molecules into ordered structures—is a key concept for building complex and functional materials from the bottom up. researchgate.netspmtips.com

The principles of molecular recognition, where molecules selectively bind to one another based on shape and chemical complementarity, are fundamental to these processes. beilstein-journals.orgnih.gov Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity or framework of a larger "host" molecule. wikipedia.org

Research has explored the role of biphenyl derivatives in these contexts. For instance, 4'-hexylbiphenyl-4-carboxylic acid has been utilized in synthetic pathways related to host-guest chemistry. core.ac.uk While direct studies on this compound as a primary host or guest are not extensively documented, its structural motifs are integral to molecules designed for molecular recognition and self-assembly. For example, derivatives of (L)-alanine have been shown to be excellent gelators, forming self-assembled helical or sheet-like aggregates through molecular recognition. researchmap.jp

A significant area where biphenyl derivatives, particularly cyanobiphenyls like 4-cyano-4'-hexylbiphenyl (6CB), have been studied is in the formation of self-assembled monolayers (SAMs). spmtips.com SAMs are highly ordered molecular layers that form spontaneously on a substrate surface. spmtips.com The rigid nature of the biphenyl group in such molecules contributes to the stability and order of these monolayers. researcher.life These organized structures are crucial for applications in electronics and sensor technology.

Furthermore, the self-assembly of 4-cyano-4'-hexylbiphenyl is pivotal in its liquid crystal phases. researchgate.net Liquid crystals represent a state of matter with properties between those of conventional liquids and solid crystals, and their ability to self-organize into ordered phases is key to their use in display technologies and other electro-optical devices. researchgate.netontosight.ai

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The biphenyl core of this compound facilitates π-π stacking, which is crucial for the formation of ordered assemblies like liquid crystals and self-assembled monolayers. spmtips.com |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The flexible hexyl chain contributes to intermolecular interactions through van der Waals forces, influencing the packing and phase behavior of the molecules. wikipedia.org |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | The alkyl chain of this compound can drive self-assembly in certain environments due to hydrophobic effects. wikipedia.org |

Polymer Chemistry Applications of this compound-containing Monomers and Polymers

The incorporation of the this compound moiety into polymer structures can impart desirable properties such as thermal stability, liquid crystallinity, and specific optical or electronic characteristics. ontosight.airesearchgate.net Monomers containing the biphenyl structure are used in various polymerization techniques to create advanced functional polymers. mdpi.compsu.edu

One significant application is the use of 4-cyano-4'-hexylbiphenyl (6CB) as a liquid crystal solvent and reaction medium for electrochemical polymerization. mdpi.comnii.ac.jptandfonline.com In this approach, monomers are dissolved in the oriented liquid crystal phase of 6CB. The subsequent polymerization within this ordered environment can yield polymer films with a high degree of uniaxial molecular orientation. mdpi.com This templating effect is valuable for creating conjugated polymers with anisotropic properties for use in organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.aimdpi.com

For example, various thiophene-based monomers have been electrochemically polymerized in a 6CB matrix to produce crosslinked, oriented conjugated polymer films. mdpi.com Similarly, furan-based monomers have been polymerized in a cholesteric liquid crystal (CLC) electrolyte solution containing 6CB to synthesize optically active polymers. nii.ac.jptandfonline.com

Furthermore, derivatives of this compound can be designed as monomers for the synthesis of liquid crystalline polymers. researchgate.net These polymers combine the properties of polymers with the unique characteristics of liquid crystals, leading to materials with applications in high-strength fibers, optical films, and stimuli-responsive materials. Research has been conducted on the synthesis and phase behavior of liquid crystalline trimers that incorporate 4-n-hexylbiphenyl as a mesogenic (liquid crystal-forming) unit. researchgate.net Polymerization-induced self-assembly (PISA) is another advanced technique where block copolymers containing biphenyl mesogens can self-assemble into nanoparticles with controlled morphologies. researchgate.net

| Polymerization Technique | Role of Biphenyl Moiety | Resulting Polymer Properties | Example Monomers/Systems |

| Electrochemical Polymerization in LC Medium | 4-cyano-4'-hexylbiphenyl (6CB) acts as an oriented solvent. mdpi.com | Uniaxially oriented, anisotropic conjugated polymer films. mdpi.com | 2,2′-bithiophene (BT), 9-butyl-2,7-di(thiophen-2-yl)-9H-carbazole (DTC). mdpi.com |

| Synthesis of Liquid Crystalline Polymers | This compound acts as a mesogenic unit within the polymer backbone or as a side chain. researchgate.net | Thermally stable, high-strength materials with liquid crystalline phases. researchgate.net | Trimers with 4-n-hexylbiphenyl as wing mesogens. researchgate.net |

| Polymerization-Induced Self-Assembly (PISA) | Biphenyl-containing monomers form one of the blocks in a block copolymer. researchgate.net | Controlled one-dimensional nanoparticle morphologies. researchgate.net | Block copolymers with biphenyl mesogen-containing segments. researchgate.net |

Nanomaterials Integration and Hybrid Systems

Hybrid systems that combine this compound or its derivatives with nanomaterials are an emerging area of research, aiming to create materials with synergistic or novel functionalities. nih.gov The integration of nanoparticles into a liquid crystal matrix, such as 4-cyano-4'-hexylbiphenyl (6CB), can significantly alter the physical properties of the liquid crystal, leading to enhanced performance in various applications. researchgate.netresearchgate.netnih.gov

One area of focus is the creation of ferronematics, which are suspensions of magnetic nanoparticles in a nematic liquid crystal host. researchgate.netresearchgate.net Studies have investigated composites of 6CB with spherical iron oxide (Fe₃O₄) nanoparticles. researchgate.netaip.orgresearchgate.net The presence of these nanoparticles can influence the isotropic-to-nematic phase transition temperature and the response of the liquid crystal to external electric and magnetic fields. researchgate.netresearchgate.net The orientational coupling between the magnetic moments of the nanoparticles and the director of the liquid crystal can lead to structural changes, which are of interest for developing new types of sensors and switchable devices. researchgate.net

Similarly, gold nanorods (GNRs) have been dispersed in nematic liquid crystals to study their influence on the material's properties. nih.gov The anisotropic shape of both the GNRs and the liquid crystal molecules leads to interesting interactions that can affect the dielectric properties and morphology of the composite material. nih.gov The addition of various nanoparticles, including carbon nanotubes and BaTiO₃, to liquid crystals like 6CB has been shown to alter the local electric field and ordering, which can improve the operating speed of electro-optical cells. researchgate.net

The functionalization of nanoparticles with polymers or other organic molecules is another strategy to create sophisticated hybrid systems. rsc.orgnih.gov While not specific to this compound, these general approaches, such as creating liposome-nanoparticle hybrids or polymer-functionalized nanoparticles, open up possibilities for future research where the unique properties of this compound could be combined with those of various nanoparticles for applications in drug delivery, diagnostics, and advanced composites. mdpi.comnanomedicinelab.commdpi.com

| Nanomaterial | Host Matrix | Observed Effects/Potential Applications |

| Iron Oxide (Fe₃O₄) Nanoparticles | 4-cyano-4'-hexylbiphenyl (6CB) | Altered phase transition temperature; modified response to electric and magnetic fields; potential for novel sensors and magneto-optical devices. researchgate.netresearchgate.netresearchgate.net |

| Gold Nanorods (GNRs) | 4-(trans-4-n-hexylcyclohexyl) isothiocyanatobenzene (6CHBT) (a related LC) | Influence on dielectric properties and morphology; potential for advanced optical materials. nih.gov |

| Carbon Nanotubes, BaTiO₃ | 4-cyano-4'-hexylbiphenyl (6CB) | Altered local electric field and ordering; improved operating speed of electro-optical cells. researchgate.net |

Catalytic Transformations Involving 4 Hexylbiphenyl

Role of 4-Hexylbiphenyl in Specific Catalytic Reactions

Currently, there is limited direct evidence in the scientific literature of this compound itself acting as a ligand or a key modulating component in specific catalytic reactions. Its primary role in the context of catalysis is that of a substrate or a target for synthesis. However, derivatives of this compound, such as 4'-hexylbiphenyl-4-carboxylic acid, have been utilized in specialized applications like liquid crystal sensors which may incorporate catalytic functionalities. core.ac.ukgoogle.com In these systems, the liquid crystal properties of the biphenyl (B1667301) derivative are crucial for detecting changes induced by an analyte's interaction with a catalytic site. google.com

Catalytic Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives heavily relies on catalytic cross-coupling reactions. These methods provide efficient and selective ways to form the crucial carbon-carbon bond between the two phenyl rings. The Suzuki-Miyaura and Negishi coupling reactions are among the most prominent and widely used methods.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds and is extensively used for synthesizing substituted biphenyls. x-mol.net This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. acs.org For the synthesis of this compound, this could involve the reaction of a 4-hexylphenylboronic acid with a halobenzene or the coupling of a 4-halophenyl-hexane with phenylboronic acid. Nickel catalysts have also been employed for similar cross-coupling reactions. acs.orgresearchgate.net

Below is a data table summarizing representative conditions for the catalytic synthesis of biphenyl derivatives, which are analogous to the synthesis of this compound.

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | acs.org |

| 4-Chlorotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | Toluene | 110 | 85 | tcichemicals.com |

| 4-Bromobiphenyl | Hexylmagnesium bromide | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | fishersci.no |

| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Dioxane | Reflux | 81 | acs.org |

The Negishi coupling reaction offers an alternative route, involving the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. The synthesis of this compound can be achieved through such a pathway. fishersci.no

Furthermore, catalytic C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the biphenyl scaffold, allowing for the synthesis of a wide range of derivatives. researcher.life This can involve the palladium-catalyzed olefination, acetoxylation, or iodination of 2-cyanobiphenyl derivatives, where a directing group guides the catalyst to a specific C-H bond. researcher.life

Mechanistic Studies of Catalytic Pathways

The mechanism of the widely used Suzuki-Miyaura cross-coupling reaction has been extensively studied and generally proceeds through a catalytic cycle involving a palladium catalyst. google.comx-mol.netacs.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-1-hexylbenzene) to form a Pd(II) intermediate. This step involves the insertion of the palladium into the carbon-halogen bond and is often the rate-determining step. google.com

Transmetalation: The organopalladium(II) intermediate then reacts with the organoboron reagent (e.g., phenylboronic acid), which is activated by a base. This step involves the transfer of the organic group from boron to the palladium center, forming a diorganopalladium(II) complex and displacing the halide and boronate group. google.comx-mol.net

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final biphenyl product (this compound) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. google.com

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into these pathways. For instance, in the C-H functionalization of 2-cyanobiphenyl derivatives, DFT calculations have suggested that a heterodimeric Pd-Ag transition state can be involved, which influences the selectivity of the reaction. researcher.life These theoretical studies are crucial for understanding the reaction mechanisms at a molecular level and for the rational design of more efficient catalysts and reaction conditions.

Environmental Fate and Ecotoxicology of 4 Hexylbiphenyl

Degradation Pathways in Environmental Compartments

The degradation of 4-Hexylbiphenyl in the environment can occur through both biological (biotic) and chemical (abiotic) processes. These pathways determine the persistence of the compound in various environmental matrices such as soil, water, and air.

Specific biotic degradation studies on this compound are not extensively documented in publicly available literature. However, the degradation pathway can be inferred from studies on biphenyl (B1667301) and its derivatives, such as polychlorinated biphenyls (PCBs). The primary mechanism for the aerobic biodegradation of biphenyl is initiated by bacteria. europa.euethz.ch

A number of bacterial strains are capable of degrading biphenyl by introducing molecular oxygen to the aromatic ring. ethz.ch The key enzyme in this process is biphenyl dioxygenase, which catalyzes the initial hydroxylation of the biphenyl structure. europa.euethz.ch This leads to the formation of a cis-2,3-dihydro-2,3-dihydroxybiphenyl intermediate, which is subsequently converted through a series of enzymatic steps, often referred to as the "upper pathway," to produce benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. europa.euresearchgate.net Studies on other substituted biphenyls, like 4-chlorobiphenyl, show that bacteria such as Achromobacter sp. and Bacillus brevis can degrade it, producing metabolites like 4-chlorobenzoic acid. nih.gov This suggests a similar pathway where the biphenyl rings are attacked first.

The presence of the hexyl group on the biphenyl structure may influence the rate and extent of degradation. The degradation of PCBs has been shown to be affected by the degree and position of substitution on the biphenyl rings. europa.eu Similarly, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade certain PCB congeners, with metabolites identified such as 4-chlorobenzoic acid and 4-chlorobenzyl alcohol from the degradation of 4,4'-dichlorobiphenyl. nih.govnih.gov This indicates that fungal systems could also play a role in the breakdown of alkylated biphenyls like this compound.

Table 1: General Biotic Degradation Pathway for Biphenyl

| Step | Reaction | Key Enzyme | Intermediate/Product |

| 1 | Dioxygenation | Biphenyl dioxygenase | cis-2,3-Dihydro-2,3-dihydroxybiphenyl |

| 2 | Dehydrogenation | Dihydrodiol dehydrogenase | 2,3-Dihydroxybiphenyl |

| 3 | Ring Cleavage | 2,3-Dihydroxybiphenyl dioxygenase | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) |

| 4 | Hydrolysis | HOPDA hydrolase | Benzoate and 2-hydroxypenta-2,4-dienoate |

This table represents a generalized pathway for biphenyl degradation as specific data for this compound is limited. europa.euresearchgate.net

Abiotic degradation involves non-biological processes that transform a chemical in the environment. For this compound, the main abiotic transformation processes to consider are photolysis and hydrolysis.

Photolysis: This process involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds like biphenyl are known to be susceptible to photolysis. mdpi.com The biphenyl structure can absorb light in the UV spectrum, which can lead to the breaking of chemical bonds. The presence of the alkyl chain may influence the rate of this process.

Hydrolysis: This is a chemical reaction with water. mdpi.com Biphenyl itself is chemically stable and generally resistant to hydrolysis under normal environmental pH and temperature conditions. The hexyl group is an alkyl chain, which is also not susceptible to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Other abiotic processes can include reaction with hydroxyl (OH) radicals, especially in the atmosphere, which is a dominant removal pathway for many industrial chemicals. europa.eu

Biotic Degradation Studies

Bioaccumulation Potential and Environmental Mobility

The bioaccumulation potential of a chemical refers to its tendency to accumulate in living organisms, while environmental mobility describes its movement through different environmental compartments like soil and water. europa.eunih.gov

Bioaccumulation: A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow). viu.cawikipedia.org A high log Kow value suggests a greater tendency for a substance to partition into fatty tissues of organisms. wikipedia.org Chemicals with a log Kow greater than 5 are considered to have a potential for bioaccumulation. wikipedia.org The bioconcentration factor (BCF) is another important parameter, which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. chemsafetypro.com Substances with a BCF greater than 2000 are generally considered bioaccumulative (B), and those with a BCF over 5000 are considered very bioaccumulative (vB) under EU REACH regulations. chemsafetypro.com

Specific experimental data for the log Kow and BCF of this compound are scarce in the literature. However, data for structurally similar compounds and predictive models can provide an estimate. For the related compound 4-cyano-4'-hexylbiphenyl, a log Kow of 6.09 has been estimated, indicating a high potential for bioaccumulation. usask.ca A study on various liquid crystal monomers predicted a BCF of 3.69 for 4-cyano-4'-hexylbiphenyl using a model. usask.ca Given the hydrophobic nature of both the biphenyl structure and the hexyl chain, this compound is expected to have a high log Kow and a significant potential for bioaccumulation.

Table 2: Estimated Physicochemical and Bioaccumulation Properties of this compound and a Related Compound

| Compound | CAS No. | Estimated Log Kow | Estimated BCF (L/kg) | Bioaccumulation Potential |

| This compound | 59662-31-6 | High (estimate) | High (estimate) | High |

| 4-cyano-4'-hexylbiphenyl | 41122-70-7 | 6.09 usask.ca | 3.69 (log BCF) usask.ca | High |

Note: Values for this compound are qualitative estimates based on its structure, as specific experimental data is limited. Data for the related compound is provided for comparison.

Environmental Mobility: The mobility of an organic chemical in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A low Koc value indicates high mobility, meaning the substance is more likely to leach into groundwater, while a high Koc value suggests it will adsorb strongly to soil and sediment particles and be less mobile. chemsafetypro.com The Koc value can be estimated from the log Kow. Given the expected high log Kow of this compound, it is predicted to have a high Koc value, indicating low mobility in soil. chemsafetypro.com This suggests that if released into the environment, this compound would likely be found adsorbed to soil and sediment rather than dissolved in water.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Ecotoxicology studies the harmful effects of chemical substances on ecosystems. researchgate.net The impact of this compound on aquatic and terrestrial organisms is a key concern due to its potential for persistence and bioaccumulation. nih.govresearcherslinks.com

Aquatic Organisms: Direct ecotoxicity data for this compound is limited. However, information on related compounds provides an indication of its potential toxicity. For instance, the closely related compound 4-cyano-4'-hexylbiphenyl has been shown to be toxic to aquatic life. ssl-images-amazon.com Data for this compound shows a 48-hour EC50 (the concentration causing an effect in 50% of the test population) for the crustacean Daphnia magna of 0.0076 mg/L, and a 96-hour LC50 (the concentration causing death in 50% of the test population) for the fish Oryzias latipes (Japanese rice fish) of >0.014 mg/L. ssl-images-amazon.com These values indicate high toxicity to aquatic invertebrates. The high toxicity of these types of compounds can lead to adverse effects on reproduction, development, and survival of aquatic species. nih.gov

Table 3: Ecotoxicity Data for a Structurally Related Compound: 4-cyano-4'-hexylbiphenyl

| Organism | Type of Test | Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Crustacean) | Acute Immobilisation | 48 hours | EC50 | 0.0076 | ssl-images-amazon.com |

| Oryzias latipes (Fish) | Acute Toxicity | 48 hours | LC50 | 1.16 ppm (parts per million) | ssl-images-amazon.com |

| Oryzias latipes (Fish) | Acute Toxicity | 96 hours | LC50 | >0.014 | ssl-images-amazon.com |

This data is for a related compound and serves as an indicator of the potential toxicity of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hexylbiphenyl, and how can researchers optimize yield and purity?

- Methodological Answer :

- Synthesis : this compound is typically synthesized via Suzuki-Miyaura cross-coupling, using a biphenyl boronic acid derivative and a hexyl halide. Catalytic systems (e.g., Pd(PPh₃)₄) in a mixed solvent (THF/H₂O) under inert conditions are common .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Yield improvements require tuning catalyst loading (0.5–2 mol%) and temperature (80–110°C) .

- Purity Validation : Use NMR (¹H/¹³C), GC-MS, and elemental analysis to confirm structure and purity (>98%) .